7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine is a compound belonging to the phenothiazine class, characterized by its complex aromatic structure and the presence of fluorine substituents. This compound is notable for its potential applications in pharmaceuticals, particularly as an antipsychotic agent. The chemical formula for this compound is , with a molecular weight of 267.27 g/mol. It is also identified by its CAS Registry Number 92-30-8.
7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine is classified under the broader category of phenothiazine derivatives. These compounds are known for their diverse biological activities, particularly in the treatment of psychiatric disorders. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its pharmacokinetic properties.
The synthesis of 7-fluoro-2-(trifluoromethyl)-10H-phenothiazine can be achieved through several methods. A commonly referenced approach involves the reaction of 2-amino-4-(trifluoromethyl)benzenethiol with cyclohexanone under specific conditions, which facilitates the formation of the phenothiazine core structure.
The molecular structure of 7-fluoro-2-(trifluoromethyl)-10H-phenothiazine features a phenothiazine backbone with a fluorine atom at the 7-position and a trifluoromethyl group at the 2-position.
The presence of multiple fluorine atoms contributes to its unique electronic properties, influencing both reactivity and biological activity.
7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine participates in various chemical reactions typical for phenothiazines, including:
The mechanism of action for 7-fluoro-2-(trifluoromethyl)-10H-phenothiazine primarily involves antagonism at dopamine receptors in the central nervous system.
7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine has several notable applications:
This compound exemplifies the importance of fluorinated derivatives in medicinal chemistry, showcasing how structural modifications can lead to significant biological effects.
Phenothiazines represent a privileged scaffold in medicinal chemistry, characterized by a tricyclic system comprising two benzene rings fused to a central sulfur- and nitrogen-containing heterocycle. This planar, electron-rich structure enables diverse interactions with biological targets, particularly within the central nervous system. The unsubstituted 10H-phenothiazine nucleus serves as the foundational structure for numerous pharmacologically active derivatives, where strategic substitutions at the 2- and 7-positions profoundly modulate biological activity and pharmacokinetic profiles [8]. Historically, phenothiazine derivatives have yielded first-generation antipsychotics like chlorpromazine, but ongoing molecular diversification continues to unveil new therapeutic applications. The scaffold’s versatility stems from its synthetic accessibility and capacity for structural fine-tuning, enabling the optimization of target binding, metabolic stability, and blood-brain barrier penetration.
The phenothiazine core’s bioactivity originates from its unique combination of electronic and steric properties. The sulfur atom contributes to the system’s electron-rich character, facilitating charge-transfer interactions with biological receptors, while the nitrogen at position 10 serves as a critical site for alkyl side chain attachment, enabling receptor specificity. The tricyclic system provides a rigid platform that presents substituents in defined spatial orientations essential for target engagement. For instance, 2-substituted derivatives like 2-(trifluoromethyl)-10H-phenothiazine (CAS 92-30-8) demonstrate how electron-withdrawing groups at this position influence the molecule’s electronic distribution and dipole moment, thereby affecting binding affinity to dopamine receptors [8]. The nonplanar “butterfly” conformation of the central ring system further contributes to selective receptor interactions, distinguishing phenothiazines from other tricyclic psychotropics. These intrinsic properties make the phenothiazine ring system an enduring template in CNS drug discovery.
Fluorination represents a powerful strategy for enhancing the therapeutic potential of phenothiazines. Incorporating fluorine atoms or trifluoromethyl groups significantly alters molecular properties critical to drug efficacy. The strong electron-withdrawing nature of fluorine substituents modifies the phenothiazine ring’s electron density, enhancing metabolic stability by reducing oxidative degradation at vulnerable positions. Furthermore, fluorine’s small atomic radius allows for strategic substitution without introducing excessive steric bulk. Specifically, 7-fluoro substitution (as in 7-fluoro-2-(trifluoromethyl)-10H-phenothiazine) enhances lipophilicity (log P), facilitating improved blood-brain barrier penetration essential for neuropsychiatric drugs [2]. Simultaneously, the trifluoromethyl group at position 2 contributes to enhanced binding affinity through hydrophobic interactions and modulation of pKa values. These fluorinated groups also impart greater chemical stability and resistance to enzymatic degradation compared to non-fluorinated analogs. The synergistic effect of combining 7-fluoro and 2-trifluoromethyl substitutions creates compounds with optimized pharmacokinetic profiles, making them invaluable precursors for high-potency neuroleptics.
7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine (CAS 55389-09-8) emerges as a structurally optimized intermediate for advanced neuroleptic development. Its molecular design specifically addresses limitations of earlier phenothiazine drugs. The electron-deficient trifluoromethyl group at position 2 enhances stability against metabolic oxidation while promoting stronger receptor interactions compared to chloro or methyl groups. Concurrently, the 7-fluoro substituent provides electronic modulation complementary to the 2-position group, fine-tuning the molecule’s overall dipole moment and lipophilicity. This specific substitution pattern creates an electron-deficient ring system that resists unwanted metabolic transformations while maintaining optimal steric compatibility with dopaminergic receptors [1]. As a key synthon for fluphenazine-class antipsychotics, this compound allows efficient derivatization at the N10 position through alkylation with functionalized side chains. Its structural attributes directly translate to enhanced potency and duration of action in final active pharmaceutical ingredients (APIs). Consequently, 7-fluoro-2-(trifluoromethyl)-10H-phenothiazine serves not merely as a synthetic building block, but as a strategically designed pharmacophore optimized for next-generation phenothiazine therapeutics.
Table 1: Structural and Electronic Effects of Fluorinated Substituents on Phenothiazine Core
Substitution Pattern | Electronic Influence | Lipophilicity (log P) | Metabolic Impact | Representative Compound |
---|---|---|---|---|
Unsubstituted | Baseline electron density | ~3.8 | High oxidation susceptibility | Phenothiazine |
2-Trifluoromethyl | Strong σ-withdrawing | ~4.2 | Reduced oxidation at C2 | 2-(Trifluoromethyl)-10H-phenothiazine (CAS 92-30-8) |
7-Fluoro | Moderate σ-withdrawing | ~4.0 | Blocked hydroxylation at C7 | 7-Fluoro-10H-phenothiazine |
2-(CF₃)/7-F | Combined withdrawing | ~4.5 | Blocked C7 oxidation + enhanced stability | 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine (CAS 55389-09-8) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8